molecular formula C16H21N3O3 B250318 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No. B250318
M. Wt: 303.36 g/mol
InChI Key: KRUXLUSHXJPIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide, also known as ABT-239, is a novel compound that has been extensively studied for its potential therapeutic applications. ABT-239 is a selective inhibitor of the histamine H3 receptor, a G protein-coupled receptor that is primarily expressed in the central nervous system.

Mechanism of Action

2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a selective inhibitor of the histamine H3 receptor, which is primarily expressed in the central nervous system. The histamine H3 receptor is involved in the regulation of histamine release and neurotransmitter release in the brain. Inhibition of the histamine H3 receptor by 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide results in increased release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter release, 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has been shown to increase cerebral blood flow and glucose metabolism in the brain. 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several advantages as a research tool. It is highly selective for the histamine H3 receptor and has minimal off-target effects. 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is also orally bioavailable and has a long half-life, which makes it suitable for use in animal models. However, 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has some limitations as a research tool. It has poor solubility in water, which can make dosing and administration challenging. Additionally, 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has a low brain penetration, which can limit its effectiveness in certain experimental paradigms.

Future Directions

There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide. One area of interest is the development of more potent and selective histamine H3 receptor antagonists. Another area of interest is the investigation of the potential therapeutic applications of 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide in neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide and its effects on neurotransmitter release and cognitive function.

Synthesis Methods

2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3-(1H-imidazol-1-yl)propylamine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the final product, 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and ADHD. Additionally, 2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has been shown to have potential as an antipsychotic agent in animal models of schizophrenia.

properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C16H21N3O3/c1-21-14-5-4-13(10-15(14)22-2)11-16(20)18-6-3-8-19-9-7-17-12-19/h4-5,7,9-10,12H,3,6,8,11H2,1-2H3,(H,18,20)

InChI Key

KRUXLUSHXJPIMN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NCCCN2C=CN=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCCN2C=CN=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.